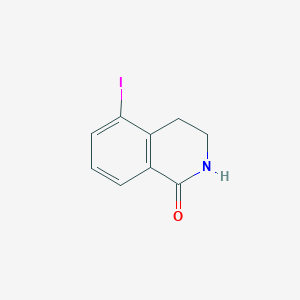

5-Iodo-3,4-dihydroisoquinolin-1(2H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8INO |

|---|---|

Molecular Weight |

273.07 g/mol |

IUPAC Name |

5-iodo-3,4-dihydro-2H-isoquinolin-1-one |

InChI |

InChI=1S/C9H8INO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-3H,4-5H2,(H,11,12) |

InChI Key |

NJXSIFFOVSOCKD-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=O)C2=C1C(=CC=C2)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Iodo 3,4 Dihydroisoquinolin 1 2h One and Its Derivatives

Retrosynthetic Analysis and Key Disconnection Strategies for the Dihydroisoquinolinone Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.instudysmarter.co.uk For the 3,4-dihydroisoquinolin-1(2H)-one core, several key disconnection strategies can be employed.

A primary disconnection involves breaking the amide bond (C-N bond) within the lactam ring. This leads to a substituted 2-(2-aminoethyl)benzoic acid derivative. This approach is logical as the formation of an amide bond is a reliable and well-established reaction.

Another common strategy is the disconnection of the C4-C4a bond, which simplifies the bicyclic system into a substituted N-phenethyl-2-oxobutanamide. This disconnection corresponds to intramolecular cyclization reactions, such as Friedel-Crafts-type acylations, which are effective for forming the six-membered ring.

A third approach involves disconnecting the N-C1 bond, leading to a 2-vinylbenzamide derivative. Subsequent intramolecular cyclization can then form the desired dihydroisoquinolinone ring. These disconnection strategies provide a roadmap for the forward synthesis, guiding the selection of appropriate reactions and starting materials. researchgate.net

Multi-Step Synthetic Routes to the 5-Iodo-3,4-dihydroisoquinolin-1(2H)-one Framework

The synthesis of this compound involves a multi-step process that strategically combines cyclization reactions, regioselective functionalization, and the introduction of the lactam carbonyl.

Cyclization Reactions and Annulation Approaches

Several classical and modern cyclization and annulation methods are employed for the construction of the dihydroisoquinolinone core. organic-chemistry.orgmdpi.commdpi.com

Friedel-Crafts-type Cyclization: This is a widely used method involving the intramolecular acylation of a suitably substituted phenethylamine (B48288) derivative. The presence of an activating group on the aromatic ring facilitates the electrophilic aromatic substitution, leading to the formation of the six-membered ring. researchgate.netresearchgate.net

Castagnoli-Cushman Reaction (CCR): This multicomponent reaction offers an efficient route to substituted dihydroisoquinolinones. nih.govrsc.orgrsc.org It typically involves the reaction of homophthalic anhydride (B1165640) with an imine, providing a diastereoselective synthesis of the lactam products. organic-chemistry.orgresearchgate.netmdpi.comnih.gov Mechanistic studies have shown that the reaction can proceed through amide-acid intermediates that undergo equilibrium with their anhydride counterparts before reacting with an aldehyde in a Mannich-like fashion. organic-chemistry.org

Bischler-Napieralski Modifications: The classical Bischler-Napieralski reaction involves the cyclodehydration of β-phenethylamides to form 3,4-dihydroisoquinolines. organicreactions.orgresearchgate.netorganic-chemistry.org Modifications of this reaction, such as using milder condensing agents or a Tf₂O-promoted tandem annulation, have been developed to improve yields and expand the substrate scope for the synthesis of dihydroisoquinolinone precursors. researchgate.netprinceton.edunih.gov

Ugi-based Post-cyclization: The Ugi multicomponent reaction can be utilized to generate a linear precursor, which then undergoes a post-cyclization step to form the dihydroisoquinolinone ring. nih.govnih.govfrontiersin.orgresearchgate.net This strategy allows for the rapid assembly of molecular diversity. mdpi.com

Regioselective Functionalization and Iodination Strategies for the Benzene (B151609) Ring

The introduction of an iodine atom at the C5 position of the dihydroisoquinolinone core requires a regioselective iodination strategy. This can be achieved either by starting with an already iodinated precursor or by direct iodination of the dihydroisoquinolinone framework.

Direct iodination of the aromatic ring can be accomplished using various iodinating agents, such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent. The regioselectivity of this reaction is influenced by the electronic nature of the substituents already present on the benzene ring.

Alternatively, a pre-functionalized starting material, such as 2-bromo-5-iodobenzoic acid, can be employed. A three-step sequence involving cross-coupling with potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate, followed by base-mediated ring closure and N-deprotection/N-alkylation, can provide the desired 5-iodo-substituted dihydroisoquinolinone. acs.org

Introduction of the Lactam Carbonyl Functionality

The lactam carbonyl group is a defining feature of the dihydroisoquinolinone structure. Its introduction is typically integral to the cyclization strategy.

In Friedel-Crafts type reactions, the carbonyl group is introduced as part of the acylating agent. In the Castagnoli-Cushman reaction, the carbonyl is derived from the homophthalic anhydride starting material. organic-chemistry.org In modified Bischler-Napieralski reactions leading to lactams, a carbonyl group is incorporated into the precursor, for instance, through the use of phosgene (B1210022) in a cyclocarbonylation reaction. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement in the Synthesis of this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often adjusted include the choice of solvent, temperature, catalyst, and reaction time.

For instance, in the Castagnoli-Cushman reaction, the use of a base, such as a tertiary amine, can allow the reaction to proceed under milder conditions. mdpi.com In palladium-catalyzed annulation reactions, the choice of ligand can significantly impact the efficiency and selectivity of the transformation. organic-chemistry.org Microwave irradiation has also been employed to accelerate reaction rates and improve yields in some synthetic steps. researchgate.net

Below is a table summarizing various synthetic methods for the dihydroisoquinolinone core with a focus on reaction conditions and yields.

| Reaction Type | Key Reagents/Catalysts | Typical Conditions | Yield Range | Reference |

| Castagnoli-Cushman | Homophthalic anhydride, amine, aldehyde | Toluene, reflux | Good to excellent | organic-chemistry.org |

| Bischler-Napieralski | β-phenethylamide, POCl₃ or P₂O₅ | High temperature | Variable | organicreactions.orgorganic-chemistry.org |

| Modified Bischler-Napieralski | Phenylethanol, nitrile, Tf₂O | - | - | nih.gov |

| Ugi/Pomeranz-Fritsch | Aldehyde, amine, acid, isocyanide | Methanol (B129727), RT then acid | Moderate to good | nih.gov |

| Pd-catalyzed Annulation | Aryl carboxamide, 1,3-diene, Pd catalyst | Air as oxidant | Very good | organic-chemistry.org |

Green Chemistry Principles and Sustainable Synthetic Approaches in Dihydroisoquinolinone Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis. In the context of dihydroisoquinolinone synthesis, several strategies can be employed.

Atom Economy: Multicomponent reactions, such as the Castagnoli-Cushman and Ugi reactions, are inherently atom-economical as they combine multiple starting materials into a single product with minimal byproduct formation. organic-chemistry.orgnih.gov

Catalysis: The use of catalytic methods, such as transition-metal-catalyzed C-H activation and annulation reactions, is preferred over stoichiometric reagents as it reduces waste. organic-chemistry.orgmdpi.com Photocatalytic strategies are also emerging as a green alternative. nih.govrsc.org

Safer Solvents: The selection of environmentally benign solvents is a key aspect of green chemistry. Efforts are made to replace hazardous solvents with greener alternatives.

Energy Efficiency: The use of microwave irradiation can reduce reaction times and energy consumption. researchgate.net

By incorporating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.

Chemical Reactivity and Derivatization Strategies of 5 Iodo 3,4 Dihydroisoquinolin 1 2h One

Reactions Involving the Iodo Group at Position 5

The carbon-iodine bond at the 5-position of the aromatic ring is a key site for functionalization. Its reactivity is central to numerous carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for creating carbon-carbon bonds. nobelprize.org The iodo-substituent in 5-Iodo-3,4-dihydroisoquinolin-1(2H)-one serves as an excellent electrophilic partner in these transformations due to the high reactivity of the C-I bond in the oxidative addition step of the catalytic cycle. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nobelprize.orgresearchgate.net It is widely used to form biaryl structures. The reaction of this compound with various aryl or vinyl boronic acids would yield 5-aryl or 5-vinyl substituted dihydroisoquinolinones. This method is noted for its mild reaction conditions and tolerance of a wide variety of functional groups. nobelprize.org

Sonogashira Coupling: The Sonogashira reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.orgresearchgate.net This reaction is highly efficient for the formation of C(sp²)–C(sp) bonds, leading to the synthesis of 5-alkynyl-3,4-dihydroisoquinolin-1(2H)-ones. researchgate.net These products can serve as valuable intermediates for further transformations. nih.gov Copper-free variations have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. libretexts.orgwikipedia.orgorganic-chemistry.org This allows for the introduction of vinyl groups at the 5-position. The reaction typically proceeds with high stereoselectivity, favoring the trans isomer. organic-chemistry.org

Stille Coupling: In the Stille reaction, the aryl iodide is coupled with an organotin compound (organostannane). wikipedia.org This reaction is known for its versatility and the stability of the organostannane reagents to air and moisture. wikipedia.org However, a significant drawback is the high toxicity of the tin reagents. wikipedia.org The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org

Below is an interactive table summarizing typical conditions for these cross-coupling reactions.

| Reaction Name | Coupling Partner | Typical Catalyst | Typical Base | Product Type |

| Suzuki-Miyaura | Boronic Acid/Ester | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃ | 5-Aryl/Vinyl derivative |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | 5-Alkynyl derivative |

| Heck | Alkene | Pd(OAc)₂, Pd/C | Et₃N, K₂CO₃ | 5-Vinyl derivative |

| Stille | Organostannane | Pd(PPh₃)₄ | (Not always required) | 5-Aryl/Vinyl/Alkyl derivative |

Nucleophilic aromatic substitution (SNAr) is a reaction mechanism where a nucleophile displaces a leaving group on an aromatic ring. libretexts.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically requires the aromatic ring to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgsemanticscholar.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. semanticscholar.orgdiva-portal.org

Reductive dehalogenation is the process of removing a halogen atom from a molecule and replacing it with a hydrogen atom. For this compound, this transformation would yield the parent 3,4-dihydroisoquinolin-1(2H)-one. This can be a useful strategic step in a multi-step synthesis. A common method for achieving this is through palladium-catalyzed hydrogenation.

Typical conditions for this reaction involve:

Catalyst: Palladium on carbon (Pd/C)

Hydrogen Source: Hydrogen gas (H₂), ammonium (B1175870) formate, or other hydrogen donors.

Base: A base such as triethylamine (B128534) (Et₃N) or sodium acetate (B1210297) (NaOAc) is often added to neutralize the hydrogen iodide (HI) formed during the reaction.

Solvent: Alcohols like methanol (B129727) or ethanol (B145695) are commonly used.

The reaction proceeds by oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by reaction with the hydrogen source and reductive elimination to yield the dehalogenated product.

Reactivity of the Lactam Carbonyl Functionality

The lactam part of the this compound molecule, specifically the nitrogen atom and the carbonyl group, also presents opportunities for derivatization.

The nitrogen atom of the lactam is a nucleophile and can undergo alkylation or acylation. These reactions are fundamental for introducing a wide variety of substituents on the nitrogen, which can significantly alter the molecule's properties.

N-Alkylation: This reaction involves treating the lactam with a suitable base to deprotonate the N-H bond, followed by the addition of an alkylating agent (e.g., an alkyl halide or sulfate). Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. This method allows for the synthesis of a diverse library of N-substituted derivatives. rsc.org

N-Acylation: Similar to alkylation, acylation occurs by reacting the lactam with an acylating agent, such as an acyl chloride or anhydride (B1165640), typically in the presence of a base like triethylamine or pyridine (B92270) to scavenge the acid byproduct. This reaction leads to the formation of N-acyl imides.

The table below provides examples of N-alkylation reactions on the related 3,4-dihydroisoquinolinone scaffold. rsc.org

| Alkylating Agent | Base | Solvent | Product |

| Methyl bromoacetate | - | Acetonitrile | 2-(2-Methoxy-2-oxoethyl) derivative |

| Benzyl bromide | K₂CO₃ | DMF | 2-Benzyl derivative |

The carbonyl group of the lactam can be reduced, or the entire ring can be opened under certain conditions.

Reduction: The amide carbonyl can be completely reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This transformation converts the this compound into the corresponding 5-Iodo-1,2,3,4-tetrahydroisoquinoline. The resulting tetrahydroisoquinoline core is a prevalent structure in many alkaloids and pharmacologically active compounds. rsc.orgnih.gov

Ring-Opening: Lactams are generally stable to hydrolysis. However, under forcing acidic or basic conditions, the amide bond can be cleaved. Acidic hydrolysis would yield a carboxylic acid and an ammonium salt, while basic hydrolysis would result in a carboxylate salt and a primary amine. This ring-opening reaction effectively breaks apart the heterocyclic system, leading to a substituted 2-phenylethylamine derivative.

Transformations of the Dihydroisoquinoline Ring System

The fused heterocyclic ring of this compound can undergo transformations that alter its degree of saturation, thereby accessing related scaffolds such as tetrahydroisoquinolines or fully aromatic isoquinolinones.

The dihydroisoquinolinone core can be either reduced to a tetrahydroisoquinoline or oxidized to a fully aromatic isoquinolinone.

Reduction: The amide functionality within the 3,4-dihydroisoquinolin-1(2H)-one ring can be reduced to the corresponding amine. This transformation effectively converts the lactam into a 1,2,3,4-tetrahydroisoquinoline (B50084) structure. Common methods for this reduction include the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation processes. rsc.org For instance, the related 3,4-dihydroisoquinoline (B110456) scaffold is known to be reduced to a tetrahydroisoquinoline using reagents such as sodium borohydride (B1222165) or via catalytic hydrogenation. rsc.org This reaction is significant as it provides a pathway from the lactam intermediate to the tetrahydroisoquinoline core, a prevalent motif in many biologically active alkaloids.

Oxidation (Aromatization): Conversely, the dihydroisoquinoline ring can undergo dehydrogenation to yield the corresponding fully aromatic isoquinolin-1(2H)-one. This aromatization can be achieved using various oxidizing agents. Methodologies for the oxidation of similar dihydro- and tetrahydroisoquinolines to their aromatic isoquinoline (B145761) counterparts are established in organic synthesis. organic-chemistry.org This process re-establishes the aromaticity of the heterocyclic ring, leading to a planar and more conjugated system.

The table below summarizes these key transformations of the dihydroisoquinoline ring.

| Transformation | Reagent/Condition Examples | Product Class |

| Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C), Sodium Borohydride (NaBH₄) rsc.org | 5-Iodo-1,2,3,4-tetrahydroisoquinoline |

| Oxidation | Dehydrogenation catalysts (e.g., Palladium), other oxidizing agents | 5-Iodo-isoquinolin-1(2H)-one |

While no specific examples of further electrophilic aromatic substitution (EAS) on this compound are extensively documented, the outcome of such reactions can be predicted based on the directing effects of the existing substituents. The aromatic ring has three available positions for substitution: C-6, C-7, and C-8.

The reactivity and regioselectivity are determined by two main factors:

The 5-Iodo Group: As a halogen, iodine is an ortho-, para-directing group, yet it is deactivating towards electrophilic attack due to its inductive electron-withdrawing effect. It would direct incoming electrophiles to the C-6 and C-8 positions.

The Fused Lactam Ring: This ring has a net deactivating effect on the aromatic system due to the electron-withdrawing nature of the amide carbonyl. However, the nitrogen atom's lone pair can donate electron density into the ring via resonance, acting as an ortho-, para-director. This directing effect would favor substitution at the C-7 position.

Considering these competing effects, the C-7 position is likely the most activated site for electrophilic attack due to the strong para-directing effect of the amide nitrogen. The C-6 and C-8 positions are deactivated by both the iodo group and the lactam ring. Analogous systems, such as 5-bromoisoquinoline, have been shown to undergo nitration, confirming that EAS is possible on related halo-substituted isoquinoline frameworks. researchgate.net

The table below outlines the predicted outcomes for common EAS reactions.

| Reaction | Reagent Examples | Predicted Major Product Position |

| Nitration | HNO₃ / H₂SO₄ | 7-Nitro-5-iodo-3,4-dihydroisoquinolin-1(2H)-one |

| Halogenation | Br₂ / FeBr₃ | 7-Bromo-5-iodo-3,4-dihydroisoquinolin-1(2H)-one |

| Sulfonation | Fuming H₂SO₄ | 5-Iodo-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonic acid |

Mechanistic Investigations of Key Reactions Involving this compound

Detailed mechanistic studies focused specifically on the reactions of this compound are not widely available in the surveyed scientific literature. However, the mechanisms of the general transformations described above are well-understood in organic chemistry.

Mechanism of Reduction: The catalytic hydrogenation of the dihydroisoquinoline ring to a tetrahydroisoquinoline on the surface of a metal catalyst like palladium is believed to proceed via the Horiuti-Polanyi mechanism. This involves the stepwise addition of hydrogen atoms to the substrate adsorbed onto the catalyst surface. Initially, the dihydroisoquinolinone adsorbs to the palladium surface, followed by the sequential transfer of two hydrogen atoms, leading to the reduced tetrahydroisoquinoline product.

Mechanism of Electrophilic Aromatic Substitution: The general mechanism for the predicted EAS reactions on the aromatic ring involves the attack of an electrophile (E⁺) on the π-system of the benzene (B151609) ring. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. In the final step, a proton is abstracted from the carbon atom bearing the electrophile, which restores the aromaticity of the ring and yields the substituted product. The regioselectivity of the reaction is determined by the stability of the Wheland intermediate, which is influenced by the electronic effects of the substituents already present on the ring.

Advanced Structural Elucidation and Conformational Analysis of 5 Iodo 3,4 Dihydroisoquinolin 1 2h One and Its Derivatives

High-Resolution Spectroscopic Methodologies for Complex Structural Assignments (e.g., 2D NMR, HRMS for derivatives)

The structural elucidation of complex organic molecules like 5-Iodo-3,4-dihydroisoquinolin-1(2H)-one and its derivatives heavily relies on the application of sophisticated spectroscopic techniques. High-Resolution Mass Spectrometry (HRMS) and two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy are indispensable tools in this regard.

High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of a molecule with a high degree of accuracy, which allows for the determination of its elemental composition. For a derivative of this compound, such as 2-(4-Iodophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, the experimentally observed mass-to-charge ratio (m/z) can be compared to the calculated value to confirm its molecular formula. For instance, the calculated m/z for the [M+H]⁺ ion of this derivative is 470.0253, and an experimental finding of 470.0246 would strongly support the proposed structure. nih.gov

Two-Dimensional Nuclear Magnetic Resonance (2D NMR): While one-dimensional (1D) NMR provides initial information about the chemical environment of protons and carbons, 2D NMR techniques are crucial for assembling the complete molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. In the 3,4-dihydroisoquinolin-1(2H)-one core, COSY would show a correlation between the protons of the two methylene (B1212753) groups in the heterocyclic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the carbon signals based on their attached, and usually more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of a molecule. For this compound, HMBC would be critical in confirming the position of the iodine atom by observing correlations from the neighboring aromatic protons to the carbon atom bearing the iodine.

The expected ¹H and ¹³C NMR chemical shifts for the core structure of this compound can be predicted by considering the substituent effects of the iodine atom on the parent 3,4-dihydroisoquinolin-1(2H)-one scaffold. The iodine, being an electron-withdrawing group, would influence the electronic environment of the aromatic ring, causing shifts in the signals of the aromatic protons and carbons.

| Technique | Information Gained | Application to this compound |

|---|---|---|

| HRMS | Precise mass and elemental composition. | Confirmation of the molecular formula C₉H₈INO. |

| COSY | ¹H-¹H coupling networks. | Identification of adjacent protons in the dihydroisoquinoline ring. |

| HSQC | Direct ¹H-¹³C correlations. | Assignment of carbon signals based on attached protons. |

| HMBC | Long-range ¹H-¹³C correlations. | Confirmation of the iodine position and overall connectivity. |

X-ray Crystallography of this compound and its Co-crystals/Derivatives

X-ray crystallography provides the most definitive structural information for a crystalline compound by mapping the electron density of the atoms in three-dimensional space. This technique yields precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

While a crystal structure for this compound is not publicly available, the crystal structure of the parent compound, 3,4-dihydroisoquinolin-1(2H)-one, has been determined (CCDC Number: 723706). nih.gov This structure reveals the planarity of the aromatic ring and the conformation of the dihydroisoquinolinone ring system.

For this compound, X-ray crystallography would definitively confirm the position of the iodine atom on the aromatic ring. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, and potential halogen bonding involving the iodine atom. These interactions are crucial in determining the solid-state properties of the compound.

| Parameter | Information Provided | Expected Insights for this compound |

|---|---|---|

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. | Fundamental crystallographic data. |

| Space Group | Symmetry of the crystal lattice. | Information about the arrangement of molecules. |

| Bond Lengths and Angles | Precise geometric parameters. | Confirmation of covalent structure and hybridization. |

| Torsional Angles | Conformation of flexible parts of the molecule. | Details of the dihydroisoquinolinone ring pucker. |

| Intermolecular Interactions | Non-covalent forces holding the crystal together. | Understanding of hydrogen and potential halogen bonding. |

Conformational Dynamics and Energetic Landscapes (Solution and Solid State)

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is not entirely rigid. The six-membered heterocyclic ring can adopt different conformations, and understanding the dynamics between these conformations is important.

Solution State: In solution, the dihydroisoquinolinone ring is expected to undergo conformational exchange. NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide insights into the predominant conformation in a given solvent. Variable temperature NMR studies can also be employed to probe the energy barriers between different conformers. The presence of the bulky iodine atom at the 5-position may influence the conformational preference of the ring system compared to the unsubstituted parent compound.

Solid State: In the solid state, the molecule is locked into a specific conformation, as revealed by X-ray crystallography. The observed conformation in the crystal is one of the low-energy minima on the potential energy surface. Computational modeling, using methods such as Density Functional Theory (DFT), can be used to calculate the relative energies of different possible conformers in the gas phase and in solution (by incorporating solvent models). These calculations can help to rationalize the experimentally observed solid-state conformation and to predict the conformational landscape in solution. For the parent 3,4-dihydroisoquinolin-1(2H)-one, the crystal structure shows a specific conformation of the non-aromatic ring, and it is anticipated that the 5-iodo derivative would adopt a similar low-energy conformation.

Theoretical and Computational Investigations of 5 Iodo 3,4 Dihydroisoquinolin 1 2h One

Density Functional Theory (DFT) Calculations on Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 5-Iodo-3,4-dihydroisoquinolin-1(2H)-one, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate the distribution of electron density and the nature of its molecular orbitals. nih.govresearchgate.net

The electronic structure is fundamentally characterized by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. semanticscholar.org A smaller gap suggests higher reactivity.

In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the lone pairs of the nitrogen and oxygen atoms. The LUMO, conversely, would likely be distributed over the carbonyl group and the C-I bond, indicating these as potential sites for nucleophilic attack. The iodine atom, being highly electronegative, influences the electron distribution across the molecule through inductive effects and can also participate in halogen bonding.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.235 | -6.39 |

| LUMO Energy | -0.078 | -2.12 |

| HOMO-LUMO Gap | 0.157 | 4.27 |

Note: These are hypothetical values for illustrative purposes, based on typical ranges for similar organic molecules.

Molecular Dynamics Simulations for Conformational Stability and Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational stability and intermolecular interactions. For this compound, MD simulations can reveal how the molecule behaves in different solvent environments and its potential interactions with biological macromolecules.

The 3,4-dihydroisoquinolin-1(2H)-one core is not perfectly planar. The dihydro-pyridine part of the ring can adopt different conformations, such as a slight twist or boat form. MD simulations can determine the most stable conformation and the energy barriers between different conformational states. These simulations track the atomic positions over time by solving Newton's equations of motion, allowing for the exploration of the potential energy surface.

Furthermore, MD is crucial for understanding how the molecule interacts with its surroundings. In a solvent like water, simulations can model the formation of hydrogen bonds between the solvent and the amide group of the molecule. When studying interactions with a protein, MD can simulate the docking process and the stability of the molecule within a binding site, highlighting key interactions like hydrogen bonds, hydrophobic interactions, and halogen bonds involving the iodine atom.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can aid in the identification and characterization of this compound.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained. These predicted spectra are invaluable for assigning peaks in experimental data and confirming the structure of the synthesized compound.

IR Spectroscopy: The vibrational frequencies of the molecule can also be computed. nih.gov These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. Key vibrational modes for this molecule would include the C=O stretch of the lactam, the N-H stretch, C-H stretches in the aromatic and aliphatic regions, and the C-I stretch. Comparing the calculated vibrational spectrum with the experimental one helps to confirm the molecule's identity and purity.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O | Stretching | 1680-1700 |

| N-H | Stretching | 3200-3300 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2950 |

| C-I | Stretching | 500-600 |

Note: These are illustrative values based on typical frequency ranges for these bonds.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the study of pathways that are difficult to observe experimentally. nih.gov For this compound, this is particularly relevant for understanding its synthesis and subsequent reactions.

A common synthetic route to such compounds involves a palladium-catalyzed intramolecular Heck reaction. libretexts.orgorganic-chemistry.org DFT calculations can model the entire catalytic cycle, including the oxidative addition, migratory insertion, and reductive elimination steps. nih.govexlibrisgroup.com By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed.

Transition state analysis is crucial in this process. By locating the transition state structures (saddle points on the potential energy surface) and calculating their energies, the activation energy for each step can be determined. This helps in identifying the rate-determining step of the reaction and understanding how factors like the choice of catalyst, ligand, and solvent can influence the reaction rate and yield. nih.gov For instance, modeling can explain the regioselectivity of the cyclization, leading to the formation of the desired 6-membered ring.

Quantum Chemical Descriptors for Reactivity Prediction

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. mdpi.comscielo.org.mx These descriptors are derived from the changes in energy with respect to the number of electrons and can predict the most likely sites for electrophilic, nucleophilic, and radical attacks. semanticscholar.orgmdpi.com

Fukui Functions: The Fukui function, f(r), indicates the change in electron density at a particular point when an electron is added to or removed from the molecule. researchgate.net Condensed Fukui functions (f_k^+, f_k^-, f_k^0) for each atom k in the molecule can be calculated to predict local reactivity.

f_k^+ measures the reactivity towards a nucleophilic attack.

f_k^- measures the reactivity towards an electrophilic attack.

f_k^0 indicates reactivity towards a radical attack. For this compound, the carbonyl carbon is expected to have a high f_k^+ value, making it susceptible to nucleophiles. The aromatic carbons and the nitrogen atom would likely have high f_k^- values, indicating them as sites for electrophilic attack.

Global Reactivity Descriptors: Parameters like chemical potential (μ), hardness (η), and electrophilicity index (ω) provide a global measure of the molecule's reactivity. nih.gov

Chemical Potential (μ): Related to the negative of electronegativity, it describes the tendency of electrons to escape from the system.

Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors are instrumental in rationalizing and predicting the chemical behavior of this compound in various reactions. nih.gov

Applications of 5 Iodo 3,4 Dihydroisoquinolin 1 2h One As a Versatile Synthetic Intermediate

Precursor for the Synthesis of Complex Heterocyclic Systems and Scaffolds

The iodo-substituent at the 5-position of the dihydroisoquinolinone core serves as an exceptionally effective synthetic handle for elaboration into more complex heterocyclic systems. This transformation is most commonly achieved through palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for their reliability and broad substrate scope. wildlife-biodiversity.commdpi.com

Palladium-Catalyzed Cross-Coupling Reactions:

The high reactivity of the aryl-iodo bond towards oxidative addition with palladium(0) catalysts makes 5-Iodo-3,4-dihydroisoquinolin-1(2H)-one an ideal substrate for reactions like the Suzuki, Heck, and Sonogashira couplings. nih.gov These reactions allow for the precise and efficient installation of a wide array of substituents at the C5 position.

Suzuki Coupling: This reaction couples the iodo-scaffold with an organoboron reagent (typically a boronic acid or ester) to form a new carbon-carbon bond. harvard.eduorganic-chemistry.org This is a widely used method for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups.

Heck Reaction: In the Heck reaction, the iodo-scaffold is coupled with an alkene to form a substituted alkene product. nih.govorganic-chemistry.orglibretexts.org This reaction is particularly useful for synthesizing stilbene (B7821643) analogues and other vinyl-substituted heterocycles.

Sonogashira Coupling: This reaction involves the coupling of the iodo-scaffold with a terminal alkyne, providing a direct route to alkynyl-substituted dihydroisoquinolinones. These products can serve as intermediates for further transformations, such as the synthesis of fused polycyclic systems.

The versatility of these reactions enables the creation of extensive libraries of 5-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives. By choosing the appropriate coupling partner, chemists can systematically modify the steric and electronic properties of the molecule, which is a crucial strategy in medicinal chemistry for optimizing biological activity. The table below summarizes the types of complex scaffolds that can be generated using this approach.

| Coupling Reaction | Coupling Partner | Resulting Structure at C5 | Application |

| Suzuki | Arylboronic Acid | Aryl | Synthesis of biaryl-containing scaffolds |

| Suzuki | Vinylboronic Acid | Vinyl | Introduction of olefinic side chains |

| Heck | Alkene (e.g., Styrene) | Substituted Vinyl | Elaboration into conjugated systems |

| Sonogashira | Terminal Alkyne | Alkynyl | Building block for fused rings, click chemistry |

| Buchwald-Hartwig | Amine/Amide | Amino/Amido | Introduction of nitrogen-based functional groups |

| Stille | Organostannane | Aryl, Vinyl, Alkyl | Alternative C-C bond formation |

These palladium-catalyzed methods are often characterized by their high functional group tolerance, allowing for the synthesis of highly functionalized and complex molecules without the need for extensive protecting group strategies. researchgate.net This efficiency makes this compound a preferred starting material for building novel heterocyclic frameworks.

Building Block for Natural Product Synthesis Analogues

The 3,4-dihydroisoquinolin-1(2H)-one core is a "privileged scaffold," meaning it is frequently found in natural products and exhibits a wide range of biological activities. nih.gov This makes it an attractive starting point for the design and synthesis of analogues of natural products, aiming to improve potency, selectivity, or pharmacokinetic properties. nih.govresearchgate.net

A prominent example of this application is in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP1, are critical for DNA repair, and their inhibition is a validated strategy for cancer therapy. nih.govsemanticscholar.org Several potent PARP inhibitors are based on the 3,4-dihydroisoquinolin-1(2H)-one scaffold. nih.govresearchgate.net

In the synthesis of these analogues, this compound acts as a key intermediate. The iodine atom provides a site for introducing specific substituents that can interact with the enzyme's active site. For instance, research into PARP10 inhibitors found that introducing small alkyl or aryl groups at the C5 and C6 positions of the dihydroisoquinolinone ring significantly impacted inhibitory activity. researchgate.net A 5-methyl group, for example, was identified as an optimal substituent for activity. researchgate.net This group can be readily installed by a Suzuki or Stille coupling reaction starting from this compound and an appropriate organoboron or organotin reagent.

The general strategy involves:

Scaffold Identification: Recognizing the 3,4-dihydroisoquinolin-1(2H)-one core in a natural product or a known bioactive molecule (e.g., PARP inhibitors).

Intermediate Selection: Using this compound as a versatile starting material.

Analogue Synthesis: Employing cross-coupling reactions to introduce a variety of substituents at the 5-position to probe structure-activity relationships (SAR).

Biological Evaluation: Testing the synthesized analogues for their biological activity to identify compounds with improved properties.

This approach allows for the systematic exploration of the chemical space around a known pharmacophore, leading to the discovery of novel and more effective therapeutic agents. researchgate.net

Role in Catalyst Design and Ligand Development (e.g., hypervalent iodine catalysts)

The iodine atom in this compound not only serves as a handle for substrate modification but also enables the molecule itself to be converted into a reagent or catalyst. Specifically, it is a direct precursor for the synthesis of hypervalent iodine reagents.

Hypervalent iodine compounds are organoiodine species where the iodine atom has a formal oxidation state higher than +1 (typically +3 or +5). tcichemicals.comorganic-chemistry.org These reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and 2-iodoxybenzoic acid (IBX), are highly valued in organic synthesis as powerful, yet environmentally benign, oxidizing agents. chim.itnih.gov They offer an attractive alternative to heavy metal-based oxidants. organic-chemistry.org

The synthesis of a hypervalent iodine(III) reagent from this compound would typically involve oxidation with an agent like peracetic acid in the presence of acetic anhydride (B1165640). This would convert the iodo group (-I) into a diacetoxyiodo group [-I(OAc)₂], creating a novel PIDA-type reagent based on the dihydroisoquinolinone scaffold.

Potential Applications in Catalysis:

Asymmetric Catalysis: If the dihydroisoquinolinone scaffold is made chiral (e.g., by introducing a substituent at the C3 or C4 position), the resulting hypervalent iodine reagent could be used as a chiral catalyst for asymmetric transformations, such as the asymmetric α-functionalization of carbonyl compounds.

Ligand Development: The dihydroisoquinolinone scaffold can be modified through cross-coupling reactions to incorporate ligating atoms (e.g., nitrogen, phosphorus). The resulting molecule could then act as a ligand for transition metals, with the rigidity of the heterocyclic core potentially imparting specific selectivity in catalytic reactions.

Oxidative Coupling Reactions: Novel hypervalent iodine reagents derived from this scaffold could be developed to mediate unique oxidative coupling reactions, leveraging the specific steric and electronic environment of the dihydroisoquinolinone core. nih.gov

While the development of catalysts specifically from this compound is an emerging area, the underlying chemical principles are well-established, positioning this compound as a promising platform for the design of new and innovative catalytic systems. youtube.com

Design and Synthesis of Labeled Probes for Biochemical Research (e.g., radiolabeling for in vitro binding assays)

In drug discovery and biochemical research, labeled probes are indispensable tools for studying the interactions between a molecule and its biological target, such as an enzyme or receptor. nih.gov this compound is an ideal precursor for creating such probes, particularly through radioiodination.

The process involves replacing the stable iodine-127 atom on the molecule with a radioactive isotope of iodine, most commonly iodine-125 (B85253) (¹²⁵I). nih.gov Iodine-125 is favored for many laboratory applications due to its convenient half-life (approximately 60 days), clear gamma-ray signal, and the relative ease of incorporation into molecules that already contain an iodine or a suitable precursor group. nih.govnih.gov

Synthesis and Application of Radiolabeled Probes:

The synthesis of [¹²⁵I]-5-Iodo-3,4-dihydroisoquinolin-1(2H)-one can be achieved through a simple isotopic exchange reaction. This typically involves incubating the non-radioactive starting material with a source of radioactive iodide, such as Na¹²⁵I, in the presence of a mild oxidizing agent. The resulting radiolabeled compound has chemical properties identical to its non-radioactive counterpart but can be detected at extremely low concentrations (femtomolar levels) due to its radioactivity. nih.gov

Use in In Vitro Binding Assays:

These radiolabeled probes are particularly valuable for in vitro competitive binding assays. These assays are used to determine the binding affinity (often expressed as an IC₅₀ or Kᵢ value) of newly synthesized, non-radioactive compounds.

The general procedure is as follows:

A constant, low concentration of the radiolabeled probe ([¹²⁵I]-5-Iodo-3,4-dihydroisoquinolin-1(2H)-one derivative) is incubated with its biological target (e.g., the PARP enzyme).

Increasing concentrations of a non-radioactive "competitor" compound (the new analogue being tested) are added to the mixture.

The competitor compound competes with the radiolabeled probe for binding to the target. At higher concentrations of the competitor, less of the radiolabeled probe will be bound.

After incubation, the bound and free radiolabeled probe are separated, and the amount of bound radioactivity is measured.

By plotting the bound radioactivity against the concentration of the competitor, a competition curve is generated, from which the IC₅₀ value (the concentration of competitor that displaces 50% of the bound radiolabeled probe) can be determined.

This technique provides crucial quantitative data on the potency of new drug candidates and is a cornerstone of modern medicinal chemistry research. The availability of this compound as a precursor for such probes greatly facilitates the biological evaluation of new compounds based on this important scaffold.

Biochemical and Biological Interaction Studies in Vitro and in Silico Focus

Enzyme Inhibition and Activation Assays (In Vitro)

There are no publicly available in vitro studies detailing the inhibitory or activation effects of 5-Iodo-3,4-dihydroisoquinolin-1(2H)-one on specific enzymes. The scientific literature focuses on more complex molecules that incorporate the dihydroisoquinolinone core. For example, extensive research has been conducted on derivatives of this scaffold as inhibitors of the PARP enzyme family, particularly PARP-1 and PARP-2. nih.govresearchgate.net These studies have led to the identification of potent inhibitors, but the specific contribution or direct inhibitory activity of the 5-iodo intermediate is not characterized. Similarly, other derivatives have been explored for activities such as spasmolytics and antioomycete agents, but these findings are not attributed to the title compound. mdpi.comnih.govrsc.org

Due to the lack of specific data, no data table on enzyme inhibition for this compound can be provided.

Receptor Binding Studies (In Vitro)

No in vitro receptor binding assays or affinity studies have been published for this compound. While related tetrahydroisoquinoline and hexahydro-benz[h]isoquinoline derivatives have been evaluated for their binding affinity to various receptors, such as the NMDA receptor complex and serotonin (B10506) 5-HT2C receptors, this research does not extend to the specific this compound compound. nih.govresearchgate.net The available literature suggests that this compound serves as a precursor, and its own receptor binding profile has not been a subject of investigation.

Chemo-Proteomic Approaches Using this compound as a Probe

There is no evidence in the literature of this compound being utilized as a chemical probe in chemo-proteomic studies. Chemo-proteomics involves using small-molecule probes to identify and study protein targets in a complex biological system. nih.gov This typically requires a molecule with known or potential biological activity that is modified to allow for target enrichment and identification. As this compound is primarily documented as a synthetic intermediate, it has not been developed or applied as a probe for such proteome-wide investigations.

Future Research Directions and Emerging Challenges in 5 Iodo 3,4 Dihydroisoquinolin 1 2h One Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives has been the subject of extensive research, with methodologies ranging from classical intramolecular cyclizations to modern metal-catalyzed C-H activation protocols. researchgate.netresearchgate.net A significant future direction lies in developing more sustainable and efficient synthetic routes.

Recent advancements have focused on one-pot, multicomponent reactions that enhance atom economy and reduce waste. researchgate.net The Castagnoli-Cushman reaction (CCR), for example, has been employed to synthesize a library of 59 derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, demonstrating its robustness and flexibility for creating chemical diversity. nih.govrsc.org This formal [4+2] cycloaddition between imines and homophthalic anhydrides offers a streamlined approach to the core structure. researchgate.net

Future efforts will likely concentrate on "green chemistry" approaches. mdpi.com This includes the use of microwave irradiation to shorten reaction times and reduce solvent volumes, the development of mechanochemical grinding procedures to eliminate bulk solvents, and the use of visible-light photocatalysis for mild and selective transformations. researchgate.netmdpi.com For the synthesis of 5-Iodo-3,4-dihydroisoquinolin-1(2H)-one specifically, research into novel iodinating reagents and conditions that are more environmentally benign than traditional methods is a key challenge. The development of catalytic, regio- and diastereoselective functionalizations will be crucial for generating libraries of enantioenriched dihydroisoquinolinones. researchgate.net

Below is a table summarizing various synthetic strategies for the 3,4-dihydroisoquinolin-1(2H)-one core, which could be adapted for the 5-iodo analog.

| Synthetic Strategy | Key Features | Potential for Sustainability | Reference |

| Castagnoli-Cushman Reaction | Multicomponent reaction, forms core in one step. | High atom economy, potential for solvent-free conditions. | nih.govnih.gov |

| Metal-Catalyzed C-H Activation | Direct functionalization of C-H bonds. | Reduces need for pre-functionalized starting materials. | researchgate.net |

| Intramolecular Cyclization | Ring closure of pre-formed precursors (e.g., ureas, amides). | Versatile and well-established. | researchgate.net |

| Visible-Light Photocatalysis | Uses light energy to drive reactions under mild conditions. | Metal-free, energy-efficient. | researchgate.netresearchgate.net |

Exploration of Undiscovered Reactivity Pathways and Functional Group Interconversions

The 5-iodo substituent on the 3,4-dihydroisoquinolin-1(2H)-one core is a key feature that invites extensive exploration of its reactivity. Aryl iodides are excellent substrates for a wide range of cross-coupling reactions, providing a gateway to novel analogs that would be otherwise difficult to synthesize. Future research will undoubtedly focus on leveraging this "handle" for late-stage functionalization.

Key areas for exploration include:

Palladium-catalyzed cross-coupling reactions: Suzuki, Sonogashira, Heck, Buchwald-Hartwig, and Stille couplings can be used to introduce new carbon-carbon and carbon-heteroatom bonds at the 5-position.

Copper-catalyzed reactions: Ullmann condensation and other copper-mediated couplings offer alternative pathways for forming C-N, C-O, and C-S bonds.

Carbonylation reactions: The insertion of carbon monoxide can transform the iodo group into carboxylic acids, esters, or amides, further expanding the chemical space.

Beyond the aryl iodide, the lactam moiety itself offers opportunities for functional group interconversions. The N-H bond can be readily alkylated or arylated. The carbonyl group could potentially be converted to a thiocarbonyl or reduced. The methylene (B1212753) groups at the 3- and 4-positions can be functionalized, for instance, via alpha-lithiation and subsequent reaction with electrophiles. The Finkelstein reaction, which involves converting other halides to iodides, highlights the reactivity of halides in nucleophilic substitution, with the reactivity order being I > Br > Cl. vanderbilt.edu

Advanced Applications in Chemical Biology and Pre-clinical Drug Discovery (In Vitro, In Silico)

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a cornerstone in drug discovery. researchgate.net Derivatives have shown promise as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a target for cancer therapy. nih.gov A novel series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides were designed as NAD+ mimetics and showed potential as druglike PARP inhibitors. nih.gov

In vitro studies are crucial for determining the biological activity of new compounds. For example, a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives were tested for their antioomycete activity against the plant pathogen Pythium recalcitrans. rsc.org Compound I23 from this study showed a potent EC₅₀ value of 14 μM, outperforming the commercial agent hymexazol. rsc.org Such studies establish structure-activity relationships (SAR) that guide the design of more potent analogs. rsc.org

In silico methods are indispensable in modern pre-clinical development for predicting how a drug candidate will behave. fiveable.me Molecular docking is used to predict the binding affinity and orientation of a compound within the active site of a target protein, as was done for quinoline (B57606) derivatives targeting Dihydrofolate Reductase (DHFR). researchgate.net Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can be performed in silico to predict the drug-like properties of a compound before it is even synthesized, saving significant time and resources. researchgate.netafricanjournalofbiomedicalresearch.com For this compound derivatives, these computational tools can prioritize which analogs to synthesize for testing as PARP inhibitors or for other biological targets. nih.gov

The table below presents findings from studies on related scaffolds, indicating the potential for preclinical applications.

| Compound Class | Target/Application | Key In Vitro Finding | In Silico Method Used | Reference |

| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides | PARP Inhibition | Lead compound identified with favorable ADME profile compared to Olaparib. | Docking simulations to corroborate SAR. | nih.gov |

| 3,4-Dihydroisoquinolin-1(2H)-one derivatives | Antioomycete Agent | Compound I23 showed EC₅₀ of 14 μM against P. recalcitrans. | 3D-QSAR (CoMFA and CoMSIA models). | rsc.org |

| Quinoxaline-7-carboxylate 1,4-di-N-oxides | Trypanothione Reductase (TR) Inhibition | Derivative T-147 behaved as a mixed inhibitor with a Kᵢ of 11.4 µM. | Analysis of interactions at the TR active site. | mdpi.com |

| Quinoline Derivatives | Dihydrofolate Reductase (DHFR) Inhibition | Compound 6 showed potent DFHR inhibitory activity with IC₅₀ = 10.04 ± 0.73 μM. | Molecular docking and ADMET prediction. | researchgate.net |

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry and Material Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize materials science and drug discovery. researchgate.netsciepub.com These data-driven models can analyze large datasets to uncover hidden patterns and structure-property relationships. nih.gov For a molecule like this compound, AI and ML can be applied in several transformative ways.

Predictive Modeling: By training ML models on existing data for 3,4-dihydroisoquinolin-1(2H)-one derivatives and their biological activities, it is possible to build quantitative structure-activity relationship (QSAR) models. fiveable.me These models can then predict the potency of novel, unsynthesized analogs of this compound, guiding synthetic efforts toward the most promising candidates.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. youtube.com For instance, an AI could be tasked with designing novel PARP inhibitors based on the this compound scaffold, optimizing for potency, selectivity, and favorable ADMET properties simultaneously.

Synthesis Prediction: AI tools are being developed that can predict the synthetic route to a target molecule. youtube.com Given the structure of a complex derivative of this compound, an AI could suggest a sequence of reactions, starting from commercially available precursors, thereby accelerating the synthetic process. youtube.com

Material Design: Beyond pharmaceuticals, the principles of materials chemistry can be applied. kyushu-u.ac.jp ML models can predict the physical and chemical properties of materials based on their atomic structure. youtube.com While less common for this specific scaffold, derivatives could be explored for applications in organic electronics or as functional materials, with AI guiding the design process to achieve desired properties like conductivity or photoluminescence.

The primary challenge in this area is the need for large, high-quality datasets for training the ML models. sciepub.com As more data on the synthesis, reactivity, and biological activity of this compound and its analogs become available, the predictive power and utility of these AI tools will continue to grow, accelerating the pace of discovery. nih.govyoutube.com

Q & A

Q. How to design a factorial experiment optimizing both yield and purity in iodination reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.